molecular formula C19H18N4O2S B11270170 benzyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate

benzyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate

Cat. No.: B11270170
M. Wt: 366.4 g/mol
InChI Key: UQNQKPHUOBOEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE typically involves the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol-containing compounds.

    Esterification: The final step involves the esterification of the intermediate compound with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazo[2,1-c][1,2,4]triazole ring to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-c][1,2,4]triazole ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)PROPIONATE: Similar structure with a propionate ester group instead of acetate.

    BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)BUTYRATE: Contains a butyrate ester group.

Uniqueness

BENZYL 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the acetate group may enhance its ability to penetrate biological membranes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C19H18N4O2S/c24-17(25-13-15-7-3-1-4-8-15)14-26-19-21-20-18-22(11-12-23(18)19)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

UQNQKPHUOBOEEY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)N1C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.